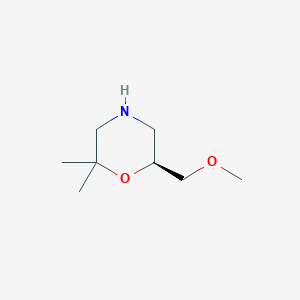![molecular formula C14H17NO5 B2582251 Ácido 4-(benzo[1,3]dioxol-5-ilcarbamoil)-3,3-dimetilbutírico CAS No. 436088-57-2](/img/structure/B2582251.png)
Ácido 4-(benzo[1,3]dioxol-5-ilcarbamoil)-3,3-dimetilbutírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
It’s important to note that the study of new compounds is a complex process that involves multiple stages of research, including laboratory studies, animal studies, and clinical trials in humans. Each of these stages provides important information about the compound’s safety, efficacy, and optimal use .
Análisis Bioquímico
Biochemical Properties
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition is significant because prostaglandins play a vital role in inflammation and pain. Additionally, 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid has been found to interact with α-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation and metabolic disorders.
Cellular Effects
The effects of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is particularly notable in cancer cell lines such as CCRF-CEM and MIA PaCa-2. Furthermore, 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid has been reported to inhibit the proliferation of HeLa cells, indicating its potential as an anticancer agent .
Métodos De Preparación
The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid involves several steps. One common method includes the reaction of benzo[1,3]dioxole with an appropriate carbamoyl chloride under controlled conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Comparación Con Compuestos Similares
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid can be compared with other similar compounds such as:
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid: This compound has a similar structure but lacks the dimethyl groups, which may affect its reactivity and applications.
Benzo[1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole core but differ in their functional groups, leading to variations in their chemical properties and uses.
The uniqueness of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,7-13(17)18)6-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5H,6-8H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXWDNLTAIVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC2=C(C=C1)OCO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2582171.png)
![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)
![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)
![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)
![2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B2582178.png)

![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)
![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)


![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)
![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)
